molecular formula C8H7Cl2NO5S B14569892 4-(Dichloromethanesulfonyl)-1-methoxy-2-nitrobenzene CAS No. 61497-21-0

4-(Dichloromethanesulfonyl)-1-methoxy-2-nitrobenzene

Cat. No.: B14569892
CAS No.: 61497-21-0
M. Wt: 300.11 g/mol
InChI Key: INLFUKNFCGHNCL-UHFFFAOYSA-N
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Description

4-(Dichloromethanesulfonyl)-1-methoxy-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a dichloromethanesulfonyl group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethanesulfonyl)-1-methoxy-2-nitrobenzene typically involves the introduction of the dichloromethanesulfonyl group to a methoxy-nitrobenzene precursor. One common method involves the reaction of 1-methoxy-2-nitrobenzene with dichloromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethanesulfonyl)-1-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Halogenated derivatives of the original compound.

    Reduction Reactions: 4-(Dichloromethanesulfonyl)-1-methoxy-2-aminobenzene.

    Oxidation Reactions: 4-(Dichloromethanesulfonyl)-1-formyl-2-nitrobenzene.

Scientific Research Applications

4-(Dichloromethanesulfonyl)-1-methoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dichloromethanesulfonyl)-1-methoxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dichloromethanesulfonyl group can act as an electrophile in substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethanesulfonyl)-1-methoxy-2-nitrobenzene
  • 4-(Bromomethanesulfonyl)-1-methoxy-2-nitrobenzene
  • 4-(Methanesulfonyl)-1-methoxy-2-nitrobenzene

Uniqueness

4-(Dichloromethanesulfonyl)-1-methoxy-2-nitrobenzene is unique due to the presence of two chlorine atoms in the sulfonyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

61497-21-0

Molecular Formula

C8H7Cl2NO5S

Molecular Weight

300.11 g/mol

IUPAC Name

4-(dichloromethylsulfonyl)-1-methoxy-2-nitrobenzene

InChI

InChI=1S/C8H7Cl2NO5S/c1-16-7-3-2-5(4-6(7)11(12)13)17(14,15)8(9)10/h2-4,8H,1H3

InChI Key

INLFUKNFCGHNCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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